molecular formula C16H17KN2O4S B15142916 Penicillin G-d5 Potassium Salt (phenyl-d5)

Penicillin G-d5 Potassium Salt (phenyl-d5)

Cat. No.: B15142916
M. Wt: 377.5 g/mol
InChI Key: IYNDLOXRXUOGIU-XGACFNCLSA-M
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Description

Penicillin G-d5 Potassium Salt (phenyl-d5) is a deuterium-labeled analog of Penicillin G Potassium Salt, where five hydrogen atoms on the phenyl group are replaced with deuterium (²H) . This isotopic modification results in a molecular formula of C₁₆H₁₂D₅KN₂O₄S and a molecular weight of 377.51 g/mol . The compound is a white to off-white crystalline solid with ≥98% purity, primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying non-deuterated Penicillin G in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Penicillin G-d5 (potassium) involves the incorporation of deuterium atoms into the Penicillin G molecule. This can be achieved through the use of deuterated reagents in the synthesis process. The general synthetic route includes the following steps:

    Formation of the β-lactam ring: The β-lactam ring is synthesized through the cyclization of appropriate precursors.

    Introduction of the deuterated phenylacetamido group: The phenylacetamido group is introduced using deuterated benzyl chloride or a similar deuterated reagent.

    Formation of the potassium salt: The final step involves the formation of the potassium salt by reacting the deuterated Penicillin G with potassium hydroxide.

Industrial Production Methods: Industrial production of Penicillin G-d5 (potassium) follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The industrial process also includes purification steps such as crystallization and filtration to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Penicillin G-d5 (potassium) undergoes various chemical reactions, including:

    Hydrolysis: The β-lactam ring can be hydrolyzed under acidic or basic conditions, leading to the formation of penicilloic acid.

    Oxidation: Oxidative reactions can occur at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Substitution: The phenylacetamido group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

Penicillin G-d5 (potassium) has a wide range of scientific research applications, including:

    Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of Penicillin G.

    Biological Research: Employed in studies involving the metabolism and pharmacokinetics of Penicillin G.

    Medical Research: Used in the development and testing of new antibiotics and in the study of bacterial resistance mechanisms.

    Industrial Applications: Utilized in the quality control and assurance processes in the pharmaceutical industry

Mechanism of Action

Penicillin G-d5 (potassium) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the bacterial cell membrane. This binding inhibits the transpeptidation reaction, which is essential for cross-linking peptidoglycan chains in the bacterial cell wall. As a result, the bacterial cell wall is weakened, leading to cell lysis and death. The deuterated form, Penicillin G-d5, retains the same mechanism of action as Penicillin G but is primarily used for analytical purposes .

Comparison with Similar Compounds

Structural and Isotopic Comparisons

Penicillin G Potassium Salt (Non-deuterated)

  • Molecular Formula : C₁₆H₁₇KN₂O₄S
  • Molecular Weight : 372.48 g/mol
  • CAS Number : 113-98-4
  • Applications : Broad-spectrum β-lactam antibiotic targeting Gram-positive bacteria (e.g., Streptococcus pneumoniae), with a plasma half-life of ~30–60 minutes in humans .
  • Key Differences : The absence of deuterium results in a lower molecular weight (Δ = ~5 g/mol) and distinct isotopic patterns in mass spectrometry. Unlike the deuterated variant, it is used therapeutically for bacterial infections .

Penicillin V-d5 Potassium Salt (phenyl-d5)

  • Molecular Formula : C₁₆D₅H₁₂KN₂O₅S
  • Molecular Weight : 393.50 g/mol
  • CAS Number : 2699607-22-0
  • Applications: Deuterated standard for Penicillin V (phenoxymethylpenicillin), which has a phenoxymethyl side chain instead of benzyl. Its antibacterial spectrum overlaps with Penicillin G but offers better acid stability for oral administration .
  • Key Differences: Structural variation in the side chain (phenoxymethyl vs. benzyl) and higher molecular weight due to additional oxygen in the side chain .

Penicillin G-d7 Potassium Salt

  • Molecular Formula : C₁₆H₁₀D₇KN₂O₄S
  • Molecular Weight : ~379.53 g/mol (estimated)
  • Applications : Features seven deuterium atoms, likely on both the phenyl and acetamido groups. Used in specialized isotopic tracing studies .
  • Key Differences: Additional deuterium substitution may alter metabolic stability compared to Penicillin G-d5, though both are non-therapeutic .

Salt Formulations and Prodrugs

Penicillin G Procaine

  • Molecular Formula : C₁₃H₂₀N₂O₂·C₁₆H₁₈N₂O₄S
  • Molecular Weight : ~588.7 g/mol
  • CAS Number : 6130-64-9
  • Applications : Procaine salt formulation for intramuscular injection, providing prolonged release (plasma half-life: ~12–24 hours). Used in livestock and human medicine for infections requiring sustained action .
  • Key Differences: Not deuterated; modified for pharmacokinetics rather than analytical use .

Penicillin G Benzathine

  • CAS Number : 41372-02-5
  • Applications : Long-acting depot formulation with a half-life of ~14–21 days. Used for syphilis and rheumatic fever prophylaxis .
  • Key Differences : Combines two Penicillin G molecules with a dibasic amine, enabling ultra-slow release .

Physicochemical and Analytical Properties

Compound Molecular Weight (g/mol) Purity Solubility (Water) Stability (pH 2, 37°C) Primary Use
Penicillin G-d5 Potassium Salt 377.51 >98% ~10 mg/mL (similar to non-deuterated) N/A (stable as standard) LC-MS internal standard
Penicillin G Potassium Salt 372.48 ≥98% ~10 mg/mL Half-life: 6 minutes Therapeutic antibiotic
Penicillin V-d5 Potassium Salt 393.50 98 atom% D Comparable to Penicillin V N/A Analytical standard

Notes:

  • Deuterated compounds exhibit negligible differences in solubility but distinct mass spectral signatures due to isotopic labeling .
  • Penicillin G degrades rapidly in acidic conditions (e.g., gastric pH), whereas Penicillin V is more acid-stable .

Q & A

Basic Research Questions

Q. How is Penicillin G-d5 Potassium Salt synthesized and characterized for research use?

Penicillin G-d5 Potassium Salt is synthesized by replacing five hydrogen atoms with deuterium at the phenyl group (phenyl-d5) via isotopic labeling. Characterization involves:

  • Nuclear Magnetic Resonance (NMR) to confirm deuterium incorporation and structural integrity.
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>98% as per typical specifications) .
  • Mass Spectrometry (LC-MS) to verify molecular weight (377.51 g/mol for the deuterated form vs. 372.5 g/mol for the non-deuterated form) .

Key Data :

PropertyPenicillin G-d5 Potassium SaltNon-Deuterated Penicillin G Potassium Salt
Molecular FormulaC₁₆H₁₂D₅KN₂O₄SC₁₆H₁₇KN₂O₄S
Purity≥98%≥98%
Storage-20°C, desiccated-20°C, desiccated

Q. What are the solubility and stability considerations for preparing Penicillin G-d5 solutions?

  • Solubility : The deuterated form retains similar solubility to non-deuterated Penicillin G potassium salt (e.g., ~10 mg/mL in PBS at pH 7.2). Vortexing or gentle heating (≤37°C) may aid dissolution .
  • Stability : Aqueous solutions degrade rapidly; prepare fresh daily. For long-term storage, lyophilize and store at -20°C to maintain isotopic integrity .

Q. How does the deuterium substitution affect antimicrobial activity compared to the non-deuterated form?

Deuterium labeling minimally alters bioactivity due to isotopic mass effects. For example:

  • MIC Values : Non-deuterated Penicillin G exhibits MICs of 0.03–4 µg/mL against S. pneumoniae and 16–128 µg/mL against Bacteroides spp. .
  • Validation : Comparative assays (e.g., broth dilution) should confirm activity equivalence. Use non-deuterated controls to calibrate experimental systems .

Advanced Research Questions

Q. How can Penicillin G-d5 be used in isotopic tracing to study bacterial resistance mechanisms?

  • Applications :

  • Track drug uptake and efflux in resistant strains using LC-MS to quantify deuterated vs. non-deuterated drug ratios .
  • Study metabolic modifications (e.g., β-lactamase degradation) by monitoring isotopic shifts in degradation products .
    • Experimental Design :
  • Use isogenic bacterial strains (wild-type vs. β-lactamase overexpressors).
  • Combine with fluorescence microscopy to correlate drug localization with resistance phenotypes .

Q. What analytical techniques are recommended for quantifying Penicillin G-d5 in complex biological matrices?

  • LC-MS/MS : Provides high sensitivity (detection limits ~0.1 ng/mL) and specificity for distinguishing deuterated/non-deuterated forms .
  • Sample Preparation :

  • Protein precipitation (acetonitrile) for serum/plasma.
  • Solid-phase extraction (SPE) for tissue homogenates .
    • Validation : Include internal standards (e.g., Penicillin G-d7) to correct for matrix effects .

Q. How to address batch variability in deuterated compounds when designing longitudinal studies?

  • Quality Control :

  • Request batch-specific certificates of analysis (CoA) with NMR/HPLC data to confirm isotopic enrichment (>98 atom % D) .
  • Pre-test solubility and bioactivity for each batch using standardized assays (e.g., MIC testing) .
    • Mitigation Strategies :
  • Use a single batch for longitudinal experiments.
  • Normalize data using non-deuterated controls to account for minor variability .

Q. Methodological Considerations

  • Data Contradiction Analysis : If MIC values for deuterated vs. non-deuterated forms diverge, re-evaluate isotopic purity or bacterial strain viability (e.g., via ATP-based assays) .
  • Ethical Compliance : Follow institutional guidelines for handling deuterated compounds, particularly in animal studies (e.g., metabolic fate assessments) .

Properties

Molecular Formula

C16H17KN2O4S

Molecular Weight

377.5 g/mol

IUPAC Name

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1/i3D,4D,5D,6D,7D;

InChI Key

IYNDLOXRXUOGIU-XGACFNCLSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)[O-])[2H])[2H].[K+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+]

Origin of Product

United States

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